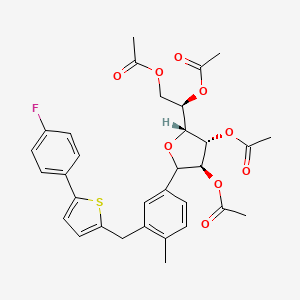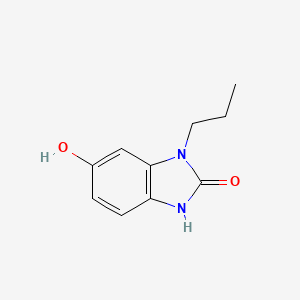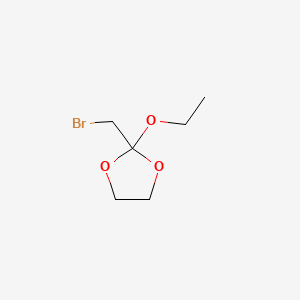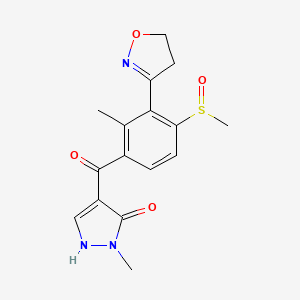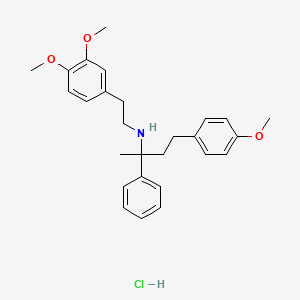
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenylbutan-2-amine backbone. Its chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenethylamine Backbone: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenethylamine.
Addition of the Phenylbutan-2-amine Moiety: The phenethylamine is then reacted with 4-methoxyphenylacetone under reductive amination conditions to form the desired amine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further studied for their unique properties.
科学研究应用
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibition or activation of specific enzymes, altering metabolic pathways.
Ion Channels: Modulation of ion channel activity, influencing cellular excitability.
相似化合物的比较
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 4-methoxyphenyl group.
N-(4-Methoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 3,4-dimethoxyphenethyl group.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is unique due to its combination of methoxy groups and phenylbutan-2-amine backbone, which confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C27H34ClNO3 |
|---|---|
分子量 |
456.0 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-27(23-8-6-5-7-9-23,18-16-21-10-13-24(29-2)14-11-21)28-19-17-22-12-15-25(30-3)26(20-22)31-4;/h5-15,20,28H,16-19H2,1-4H3;1H |
InChI 键 |
DECGTKSDXDPCMR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


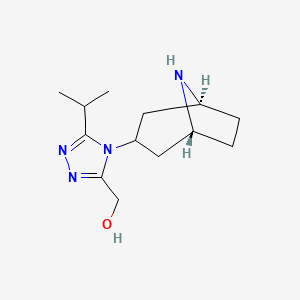
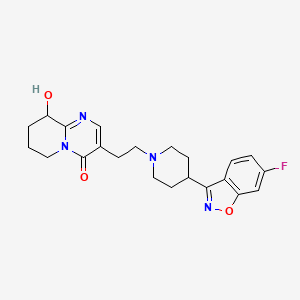
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
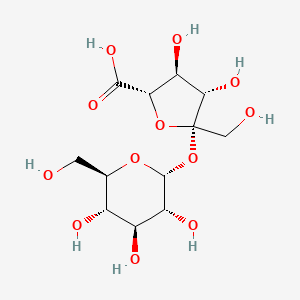
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
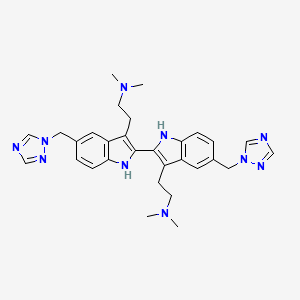
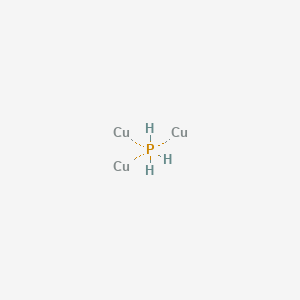
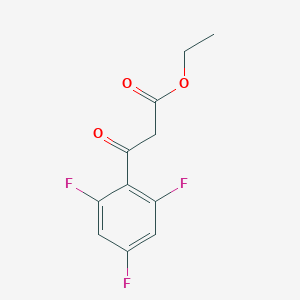
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)

